Flunamine
Description
Classification within Chemical Compound Families
Flunamine's structural characteristics place it within specific categories of chemical compounds. smolecule.comontosight.ai
This compound is characterized as a substituted amine. smolecule.com This classification is based on its molecular structure, which includes an amine functional group where one or more hydrogen atoms are replaced by other substituents. smolecule.com
Broadly, this compound is classified as an organic compound. smolecule.comontosight.ai Organic compounds are a large class of chemical compounds in which one or more atoms of carbon are covalently linked to atoms of other elements, commonly hydrogen, oxygen, and nitrogen. google.com
Overview of Early Research Interests and Identified Biological Activities
Early research into this compound explored several potential biological activities, primarily focusing on its effects related to pain and inflammation. smolecule.com
Initial investigations into this compound focused on its potential analgesic properties. smolecule.com Studies in animals suggested that this compound might possess pain-relieving effects. smolecule.com However, development in this area was reportedly discontinued. smolecule.com
This compound has also been the subject of early studies examining its potential anti-inflammatory effects. smolecule.com Some in vitro research has indicated that the compound could possess anti-inflammatory properties, suggesting a possible involvement in pathways related to inflammation. smolecule.com Further research is considered necessary to confirm these findings and explore potential therapeutic applications. smolecule.com
Beyond analgesic and anti-inflammatory properties, limited research has explored other potential areas of biological modulation by this compound. smolecule.com These exploratory studies have included investigations into its possible impact on blood sugar control and its consideration as a topical treatment for fungal infections. smolecule.com However, these areas require more extensive research to ascertain efficacy and safety. smolecule.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[bis(4-fluorophenyl)methoxy]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F2NO/c16-13-5-1-11(2-6-13)15(19-10-9-18)12-3-7-14(17)8-4-12/h1-8,15H,9-10,18H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBEDRGWUDRUNQC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)F)OCCN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00198416 | |
| Record name | Flunamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50366-32-0 | |
| Record name | Flunamine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050366320 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flunamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00198416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUNAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IZ1GXE233H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Flunamine
General Synthetic Pathways and Reaction Considerations
The principal precursor for the synthesis of Flunamine is 2-[bis(p-fluorophenyl)methoxy]ethyl chloride. prepchem.com This starting material contains the core bis(p-fluorophenyl)methoxy group, which is a crucial structural feature of this compound. The other key reactant is ammonia (B1221849), which serves as the source of the primary amine group in the final product. prepchem.com
Table 1: Precursor Materials for this compound Synthesis
| Precursor Material | Chemical Name | Role in Synthesis |
| 2-[bis(p-fluorophenyl)methoxy]ethyl chloride | 2-(bis(4-fluorophenyl)methoxy)ethyl chloride | Provides the core chemical scaffold |
| Ammonia | Ammonia | Source of the primary amine group |
| Methanol (B129727) | Methanol | Solvent |
The documented synthesis of this compound does not explicitly detail the use of a catalytic system. The reaction is driven by the nucleophilicity of ammonia attacking the electrophilic carbon of the ethyl chloride precursor. The primary reagent is ammonia, used in molar excess to drive the reaction to completion and minimize the formation of secondary and tertiary amine byproducts. prepchem.com The selection of methanol as the solvent is crucial for dissolving the reactants and facilitating the reaction under pressure. prepchem.com
The synthesis of this compound from 2-[bis(p-fluorophenyl)methoxy]ethyl chloride and ammonia is conducted under specific, optimized conditions to achieve a satisfactory yield. The reaction is carried out in an autoclave, a specialized vessel for reactions under high pressure and temperature.
Table 2: Optimized Reaction Conditions for this compound Synthesis
| Parameter | Condition |
| Temperature | 135°C |
| Reaction Time | 6 hours |
| Solvent | Methanol |
| Apparatus | Autoclave |
The reaction mixture is heated to 135°C for 6 hours. prepchem.com Following the reaction, a multi-step workup procedure is employed to isolate and purify the this compound. This involves an initial extraction with diethyl ether, followed by acidification with hydrochloric acid to separate the amine product into the aqueous layer. The aqueous layer is then made alkaline with sodium hydroxide, and the liberated this compound free base is extracted with diethyl ether. prepchem.com The final product is purified by distillation. prepchem.com
Molecular Mechanisms of Action and Biological Targets
Enzyme Inhibition Studies
Binding and Inhibition of 3-Hydroxy-3-methylglutaryl Coenzyme A Reductase
A thorough review of scientific literature does not indicate that Flunixin binds to or inhibits the enzyme 3-Hydroxy-3-methylglutaryl Coenzyme A (HMG-CoA) reductase. The inhibition of HMG-CoA reductase is the primary mechanism of action for the class of drugs known as statins, which are used to lower cholesterol. drugbank.comlibretexts.org The synthesis of cholesterol is a complex, multi-step process where the conversion of HMG-CoA to mevalonate (B85504) by HMG-CoA reductase is the rate-limiting step. libretexts.orgbyjus.com Flunixin is not classified as a statin, and its therapeutic effects are not attributed to the modulation of this pathway.
Mechanisms of Prostaglandin (B15479496) Synthesis Inhibition
The principal mechanism of action for Flunixin is the potent inhibition of prostaglandin synthesis. nih.govnih.gov This is achieved through the blockade of cyclooxygenase (COX) enzymes. wedgewood.comnih.gov The COX enzymes, which include the isoenzymes COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin endoperoxides, which are the precursors to prostaglandins (B1171923), thromboxanes, and other prostanoids. nih.govmdpi.com
By inhibiting these enzymes, Flunixin effectively reduces the production of prostaglandins that mediate inflammation, pain, and fever. nih.govhorsesidevetguide.com Flunixin is considered a non-selective COX inhibitor, meaning it blocks both COX-1 and COX-2. scielo.br The inhibition of COX-2 is responsible for its therapeutic anti-inflammatory, analgesic, and antipyretic effects, while the concurrent inhibition of the constitutive COX-1 enzyme, which is involved in protective functions for the gastric mucosa and kidneys, can be associated with potential side effects. nih.gov
Research has quantified the inhibitory activity of Flunixin on these enzymes, demonstrating its potency.
| Enzyme Target | Inhibitory Concentration (IC50) | Reference |
|---|---|---|
| COX-1 | 3.24 µM | caymanchem.com |
| COX-2 | 0.55 µM | caymanchem.com |
This inhibition has been demonstrated in vivo through the suppression of prostaglandin metabolites. For example, administration of Flunixin leads to a measurable decrease in prostaglandin F2 alpha (PGF2α) and its metabolite, 15-ketodihydro-PGF2α, as well as thromboxane (B8750289) B2 (TXB2) and prostaglandin E2 (PGE2) in various biological fluids and tissues. nih.govmdpi.comcaymanchem.com
Modulation of Cellular and Biochemical Pathways
Influence on Lipid Synthesis Pathways
Flunixin does not directly influence the primary lipid synthesis pathways, such as the cholesterol synthesis pathway, via the HMG-CoA reductase mechanism. However, its potent anti-inflammatory effects can secondarily impact lipid profiles during periods of physiological stress. In a study involving donkeys subjected to castration, the procedure induced significant increases in serum triglyceride and cholesterol. nih.gov Administration of Flunixin meglumine (B1676163) in these animals led to a reduction in these elevated lipid levels. nih.gov This effect is likely attributable to the drug's ability to mitigate the systemic inflammatory and stress response, which is known to alter lipid metabolism, rather than a direct enzymatic inhibition of lipid synthesis.
Potential Involvement in Inflammatory Signaling Cascades
Flunixin's primary involvement in inflammatory signaling cascades is its direct inhibition of the cyclooxygenase pathway, which halts the production of pro-inflammatory prostaglandins. horsesidevetguide.com These prostaglandins are critical signaling molecules that perpetuate the inflammatory response. nih.gov
Beyond its primary target, some studies suggest Flunixin may have additional effects on inflammatory pathways. Research in calves with enzootic bronchopneumonia showed that Flunixin treatment inhibited the excessive production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. nih.gov Other investigations have suggested that Flunixin may possess antioxidant activity and can inhibit the activation of the nitric oxide synthase gene, which are also relevant to inflammatory processes. gmpc-akademie.de One study was designed to evaluate the ability of Flunixin to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a central transcription factor in the inflammatory response, though further research is needed to fully elucidate this potential mechanism. caymanchem.com
Elucidation of Mechanisms Underlying Neuroprotective Effects
A review of the available scientific literature does not provide evidence for a direct neuroprotective mechanism of action for Flunixin. While neuroprotection can be a property of certain anti-inflammatory agents that reduce neuroinflammation, a specific neuroprotective role or pathway for Flunixin has not been established. frontiersin.orgmdpi.com Studies on neuroprotection often focus on compounds with different mechanisms, such as calcium channel antagonists or specific antioxidants that can cross the blood-brain barrier and directly protect neurons from injury. frontiersin.orgnih.gov
Impact on HIV Replication Pathways
There is no scientific evidence to suggest that Flunixin has any impact on Human Immunodeficiency Virus (HIV) replication pathways. The HIV replication cycle involves specific viral enzymes such as reverse transcriptase, integrase, and protease, which are the targets of antiretroviral therapies. khanacademy.org Research into compounds that affect HIV replication focuses on those that can interfere with these enzymes or other cellular factors that the virus exploits for its life cycle. nih.govmdpi.com Flunixin's known mechanisms of action are unrelated to these viral or cellular targets.
Preclinical Pharmacological Investigations
In vitro Pharmacological Assays
In vitro studies have aimed to elucidate the biological activities of Flunamine at the cellular level, including its potential effects on inflammation, viral activity, and lipid synthesis.
Assessment of Anti-inflammatory Potency in Cellular Models
Early in vitro studies have suggested that this compound may possess anti-inflammatory properties. smolecule.com One proposed mechanism for this effect is the inhibition of prostaglandin (B15479496) synthesis. biosynth.com However, detailed research findings and specific data tables from cellular models assessing its anti-inflammatory potency were not available in the provided information. Further research is indicated to confirm these initial suggestions and to fully characterize the anti-inflammatory profile of this compound in cellular systems. smolecule.com
Investigations of Antiviral Activity in Cell Cultures
Studies on Lipid Synthesis Modulation in Cellular Systems
This compound has been identified as a cholesterol acyltransferase inhibitor. biosynth.com This inhibitory activity suggests that this compound can modulate lipid synthesis in cellular systems. Research has indicated that this compound can inhibit lipid synthesis. biosynth.com However, detailed findings or data tables from studies specifically investigating the modulation of lipid synthesis by this compound in various cellular models were not provided in the available information. The role of cellular lipids in processes such as viral replication has been studied, where modulating lipid levels can impact viral lifecycles nih.gov. However, this broader context does not provide specific data on this compound's effects on lipid synthesis in cellular systems.
Methodological Considerations for In vitro Drug Release and Penetration Studies
Information specifically detailing methodological considerations for in vitro drug release and penetration studies involving this compound (CID 39658) was not found in the provided search results. General in vitro methods for assessing drug release and penetration involve studying the transport of compounds across biological membranes or their release from delivery systems. nih.govnih.govresearchgate.net These studies often utilize techniques to measure drug concentration in a buffer medium over time and may investigate factors influencing penetration, such as the use of enhancers like ultrasound. nih.govnih.gov However, the application of these specific methodologies to this compound was not described.
In vivo Preclinical Models
Preclinical investigations have also extended to in vivo animal models to evaluate the potential therapeutic effects of this compound.
Assessment of Anti-inflammatory Efficacy in Preclinical Disease Models
Preclinical studies utilize various animal models to evaluate the anti-inflammatory efficacy of potential therapeutic agents. These models are designed to mimic aspects of human inflammatory conditions. Common approaches include inducing inflammation using phlogistic substances like carrageenan, brewer's yeast, dextran, egg albumin, kaolin, aerosil, croton oil, or cotton wool, and then measuring the reduction in inflammatory characteristics by the test compound. ijpsr.comijpras.com
Specific models used for assessing anti-inflammatory activity in preclinical settings include:
Vascular permeability models, which measure the reduction in increased vascular permeability induced by inflammatory mediators such as histamine, prostaglandins (B1171923), and leukotrienes. ijpras.com
UV-erythema in guinea pigs, which assesses the delay in the development of UV-induced redness. ijpsr.comijpras.com
Croton-oil ear edema in rats and mice, where inflammation is induced in the ear tissue. ijpsr.com
Paw edema in rats, a common model where edema is induced in the paw. ijpsr.com
Arthritis models such as Collagen-Induced Arthritis and Adjuvant-Induced Arthritis, which mimic chronic joint inflammation. ijpsr.com
Inflammatory skin disease models like Contact dermatitis and Croton oil-induced irritative dermatitis in mice and rats. nuvisan.com
While this compound has been indicated as an anti-inflammatory agent in some contexts smolecule.com, specific detailed findings regarding its assessment in these preclinical anti-inflammatory animal models were not extensively available in the provided search results. One search result mentions that this compound's mechanism of action might involve pathways related to inflammation and that some in vitro studies suggest it could have anti-inflammatory properties, but further research is needed to confirm these findings and explore its potential therapeutic applications. smolecule.com
Research on Anti-tumor Activity in Murine Models
Murine models are widely used in preclinical research to study anti-tumor activity. These models include spontaneous tumor models, induced tumor models, genetically modified tumor models, xenograft tumor models, and homografted tumor models. mdpi.com Researchers select models based on specific research needs, often utilizing strains like C57BL/6 and BALB/c for spontaneous tumor modeling due to their established genetic backgrounds. mdpi.com Immunocompromised murine models, such as BALB/c strain mice and Sprague-Dawley strain rats with induced triple-negative breast cancer (TNBC), have been developed to evaluate pharmacokinetics and therapeutic efficacy. scielo.org.pe Syngeneic mouse models, which involve implanting tumor tissue of the same genetic background into a mouse with an intact immune system, are particularly relevant for studies of immunotherapies. criver.com Examples include the 4T1 and MC38 cell lines. criver.com
While the search results discuss the use of murine models for evaluating anti-tumor activity of various compounds mdpi.comcriver.commdpi.comnih.gov, specific research findings on the anti-tumor activity of this compound in these models were not found. One search result mentions that this compound has applications in medicinal chemistry, including as an anti-inflammatory agent relevant in treating conditions like arthritis, and as a neuroprotective agent, but does not detail anti-tumor research. smolecule.com Another result discusses the anti-tumor efficacy of Cloretazine in murine tumor and human xenograft models as an example of such preclinical studies. nih.gov
Exploration of Neuroprotective Potential in Relevant Animal Systems
Preclinical research explores the neuroprotective potential of compounds in relevant animal systems. While specific animal models for evaluating the neuroprotective effects of this compound were not detailed in the provided search results, general information about this compound suggests it has been explored for its potential neuroprotective properties. smolecule.com This suggests a potential broader therapeutic application in conditions involving neuronal damage or degeneration. smolecule.com Another related compound, PR-608, which is derived from agents like this compound, has shown in preclinical studies to inhibit dopamine (B1211576) uptake in the central nervous system and may have potential applications in neuropsychiatric and cardiovascular disorders, as well as neurodegenerative diseases like Parkinson's disease. wikipedia.org
Investigations into Blood Sugar Regulation in Animal Models
Animal models play a crucial role in investigating blood sugar regulation and evaluating potential anti-diabetic drugs. These models are classified based on the type of diabetes they mimic and the induction method, such as spontaneous or induced diabetes. nih.gov
Commonly used animal models for studying blood sugar regulation and diabetes include:
Chemically induced models, often using streptozotocin (B1681764) (STZ) or alloxan, which are toxic to pancreatic beta cells and induce hyperglycemia. nih.govdiacomp.orgfrontiersin.org STZ-induced models in rats and mice are frequently used for Type 1 diabetes research. diacomp.orgfrontiersin.org
Genetic models, such as the Ins2Akita mouse (a genetic model of type 1 diabetes) and models like the NOD mouse for spontaneous autoimmune diabetes. nih.govdiacomp.org
Diet-induced models, where animals are fed high-fat diets to induce insulin (B600854) resistance and aspects of Type 2 diabetes. frontiersin.org
Surgically induced models, involving pancreatectomy to induce insulin deficiency. researchgate.net
These models allow for the study of hyperglycemia, insulin resistance, and associated complications. nih.govdiacomp.orgfrontiersin.orgresearchgate.net While the search results highlight the importance and methodology of using animal models for blood sugar regulation studies nih.govdiacomp.orgfrontiersin.orgresearchgate.netoatext.com, specific investigations into the effects of this compound on blood sugar regulation in these animal models were not found.
Studies on Antifungal Activity in Animal Models
Animal models are essential for studying fungal infections and evaluating the efficacy of antifungal agents. Rodent models, particularly mice, are frequently used to study invasive fungal infections like aspergillosis and candidiasis. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com
Methodologies in antifungal animal studies often involve:
Infecting animals with specific fungal strains, such as Candida albicans or Aspergillus fumigatus, often via intravenous injection or inhalation. nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com
Assessing the effect of antifungal treatments on animal survival rates and fungal burden in organs like kidneys and spleens. nih.govresearchgate.netnih.gov
Utilizing immunocompromised models to mimic the conditions in susceptible human populations. frontiersin.org
Studies have evaluated the efficacy of known antifungal agents like fluconazole (B54011), amphotericin B (AMB), and voriconazole (B182144) (VRC) in murine models of candidiasis and trichosporonosis, assessing outcomes such as survival rates and fungal burden. nih.govresearchgate.netnih.gov For example, fluconazole has shown dose-dependent reduction in C. albicans density in kidneys in a murine model of systemic candidiasis. researchgate.netnih.gov
While the search results provide examples of antifungal studies in animal models nih.govresearchgate.netnih.govfrontiersin.orgmdpi.com, specific studies investigating the antifungal activity of this compound in these models were not identified.
Methodological Approaches for Preclinical Animal Studies
Preclinical animal studies are a critical step in drug development, providing in vivo data before human trials. nih.govfrontiersin.org These studies aim to assess the potential of a therapeutic drug or strategy. nih.gov Rigorous design, conduct, analysis, and reporting are emphasized to ensure the quality and transparency of preclinical research. nih.govnih.gov
Key methodological approaches and considerations in preclinical animal studies include:
Hypothesis Generation and Testing: Studies are designed to answer specific research questions, building upon existing evidence. nih.gov
Animal Model Selection: Choosing appropriate animal species and models that best mimic the human disease or condition under investigation is crucial. nih.govfrontiersin.orgfrontiersin.org Mice and rats are commonly used, but other species may be employed depending on the research objective. frontiersin.orgfrontiersin.org
Experimental Design: This involves defining the experimental setup, including the animals used, strains, grouping, and the practical steps of experimental conduct and assessment. nih.gov Factors like randomization, blinding, and sample size determination are important for minimizing bias and ensuring statistical power.
Outcome Measures: Clearly defined endpoints are necessary to evaluate the effects of the intervention. These can include physiological parameters, behavioral assessments, histological analysis, and molecular markers.
Reporting: Transparent and comprehensive reporting of methods and results is essential for reproducibility and evaluation by the scientific community. Guidelines like the ARRIVE guidelines promote best practices in reporting animal research. nih.gov
Ethical Considerations: The ethical treatment of animals in research is paramount, guided by principles such as the 3Rs (Replacement, Reduction, Refinement). nih.gov
Integration with In Vitro Data: Preclinical animal studies are often designed to build upon and validate findings from in vitro experiments. sygnaturediscovery.com
Pharmacokinetic and Pharmacodynamic Studies: Assessing how the drug is absorbed, distributed, metabolized, and excreted (PK) and its effects on the body (PD) in animal models is vital for understanding its pharmacological profile and informing dosage and administration in future studies. sygnaturediscovery.combiopharminternational.com
Modeling and Simulation: Computational modeling, such as physiologically based pharmacokinetic (PBPK) modeling, can be used to predict drug behavior in vivo based on in vitro data and inform study design. biopharminternational.comfda.govacs.org
Despite their importance, animal models have limitations in fully predicting human responses due to interspecies differences. frontiersin.orgsygnaturediscovery.comfda.gov Efforts are ongoing to develop and validate New Approach Methodologies (NAMs), including in vitro human-based systems and in silico modeling, to complement and potentially reduce the reliance on animal testing. fda.gov
Integration of In Vitro and In Vivo Findings for Comprehensive Pharmacological Profiling
The integration of in vitro and in vivo findings is a crucial step in comprehensive pharmacological profiling. In vitro studies, using isolated cells, tissues, or biochemical assays, provide initial insights into a compound's activity, selectivity, mechanism of action, and in vitro ADME (Absorption, Distribution, Metabolism, Excretion) properties. sygnaturediscovery.com These studies offer advantages such as cost-effectiveness, high throughput, and the ability to investigate specific molecular targets. sygnaturediscovery.com
Integrating data from both in vitro and in vivo studies helps to bridge the gap between simplified laboratory settings and the complexity of living organisms. sygnaturediscovery.com This integration is essential for translating promising in vitro results to predict in vivo outcomes and inform decisions about progressing to clinical trials. sygnaturediscovery.com Challenges exist in this translation due to biological complexity and interspecies differences. sygnaturediscovery.com
Strategies for successful integration include establishing a close scientific connection between in vitro and in vivo study design and execution, and utilizing predictive PK/PD models based on computational modeling and simulation techniques. sygnaturediscovery.com This integrated approach allows for a more comprehensive understanding of a compound's pharmacological profile, informing lead optimization and preclinical development. sygnaturediscovery.com
While the search results discuss the general principles and importance of integrating in vitro and in vivo data for pharmacological profiling sygnaturediscovery.comacs.orgmdpi.comresearchgate.netfrontiersin.org, specific details regarding the integration of in vitro and in vivo findings for this compound were not provided. Examples from other compounds, such as peramivir, illustrate how in vitro permeability studies can be correlated with in vivo pharmacokinetic profiles to understand drug absorption characteristics. mdpi.com Similarly, integrated strategies involving in vitro, in situ, in vivo, and in silico approaches have been used to identify active components and explore mechanisms of action for traditional medicines. frontiersin.org
Structure Activity Relationship Sar Studies
Impact of Structural Modifications on Biological Activity
Understanding how altering functional groups and substituents on the Flunamine scaffold affects its biological activity is fundamental to SAR.
Influence of Functional Groups on Pharmacological Profile
This compound contains several key functional groups: the benzhydryl ether linkage, the terminal primary amine group, and the fluorine atoms on the phenyl rings nih.govsmolecule.com. The benzhydryl ether group is a structural motif found in various biologically active compounds, including those affecting the central nervous system wikipedia.orgresearchgate.net. The amine group is capable of participating in various interactions, such as hydrogen bonding and potentially ionic interactions, which are important for binding to biological targets smolecule.com. The fluorine substituents can influence the compound's electronic properties, lipophilicity, and metabolic fate, thereby indirectly affecting its interaction with biological systems google.com.
While this compound has been associated with analgesic and anti-inflammatory effects, and a related compound (PR-608, described as being derived from this compound) shows dopamine (B1211576) reuptake inhibitory and calcium channel blocking properties smolecule.comwikipedia.org, detailed, specific data quantifying the precise contribution of each functional group to these activities through systematic modification is not extensively detailed in the immediately available information. However, the comparison of this compound's anticataleptic activity to that of some related ethers suggests that the core ether structure plays a role in this specific pharmacological effect researchgate.netresearchgate.net.
Correlation Between Substituent Variation and Compound Reactivity
Substituent variations on the core structure of this compound, particularly on the phenyl rings or the linker chain, would be expected to influence its chemical reactivity and its interactions with biological targets. For amines in general, the nature and position of substituents can significantly affect their reactivity and stability smolecule.com.
Design and Synthesis of this compound Analogs for SAR Elucidation
To systematically explore the SAR of this compound, researchers design and synthesize analogs with targeted structural modifications.
Rational Design Principles for Analog Generation
Rational design of this compound analogs would be guided by its known structure and reported biological activities smolecule.com. Principles of rational drug design involve making specific changes to the lead compound's structure to test hypotheses about its interaction with a putative biological target. This could include:
Modifications to the Amine Group: Altering the degree of amination (secondary or tertiary amine), incorporating the nitrogen into a ring system (e.g., piperazine (B1678402) as seen in related compounds cenmed.com), or varying substituents on the nitrogen atom.
Modifications to the Ether Linkage: Varying the length or flexibility of the ethylene (B1197577) linker between the oxygen and the amine, or exploring different types of ether linkages.
Modifications to the Phenyl Rings: Introducing different substituents (e.g., halogens at different positions, alkyl groups, hydroxyl groups) to probe the electronic and steric requirements of the binding site. The synthesis of diarylmethyl ethers is a relevant area of chemical synthesis for generating such analogs researchgate.net.
Isosteric Replacements: Replacing atoms or groups with others having similar size, shape, and electronic properties but different chemical characteristics to assess the importance of specific interactions.
These design strategies aim to create a series of analogs that systematically explore the impact of different structural features on biological activity.
Systematic Evaluation of Structurally Modified Compounds
The systematic evaluation of synthesized this compound analogs is critical for defining the SAR. This process typically involves:
Synthesis: Preparing a series of analogs with planned structural variations nih.govnih.gov.
In Vitro Assays: Testing the synthesized compounds for activity in relevant biochemical or cell-based assays. For this compound, this might involve assays related to pain pathways, inflammation markers, dopamine reuptake, or calcium channel activity, based on its reported properties and related compounds smolecule.comwikipedia.org.
In Vivo Studies: Evaluating the activity of promising analogs in animal models to assess their pharmacological effects in a more complex biological system. The comparison of the anticataleptic activity of certain ethers to this compound is an example of such an evaluation researchgate.netresearchgate.net.
Data Analysis: Analyzing the biological data obtained for the series of compounds in conjunction with their structural differences to establish relationships between structure and activity. This can involve techniques ranging from simple visual inspection of data tables to more sophisticated Quantitative Structure-Activity Relationship (QSAR) modeling researchgate.netgoogle.comgoogle.com.
While the available search results indicate that analogs of this compound or structurally related ethers have been synthesized and evaluated for certain activities like anticataleptic effects researchgate.netresearchgate.net, detailed, comprehensive data sets from systematic SAR studies on this compound itself, including quantitative activity data for a wide range of structurally modified compounds, are not provided in the snippets. Therefore, a detailed data table illustrating the impact of specific structural changes on activity cannot be generated based solely on the provided information.
Computational Chemistry and Molecular Modeling Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation (binding pose) of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein or DNA. researchgate.net The goal is to predict the strength of the interaction, often expressed as a docking score or binding energy. researchgate.net
For Flunamine, molecular docking simulations could be employed to explore its potential binding affinity and interaction modes with various biological targets. This would involve:
Obtaining the 3D structure of this compound (which can be generated computationally or retrieved from databases like PubChem). nih.gov
Selecting target macromolecules (e.g., receptors, enzymes) based on the hypothesized or known biological activities of this compound or structurally related compounds. For instance, given its structural relation to diphenhydramine (B27) and the GBR class of agents wikipedia.org, docking studies could potentially explore interactions with monoamine transporters.
Performing docking simulations using specialized software, which samples different orientations and conformations of this compound within the binding site of the target protein. biomedpharmajournal.orgpensoft.net
Scoring the predicted binding poses to estimate the binding energy and identify the most likely binding mode. researchgate.net
These simulations can help prioritize potential biological targets for experimental validation and provide molecular-level details about the interactions, such as the types of bonds formed (hydrogen bonds, hydrophobic interactions, etc.) and the key amino acid residues involved in binding. pensoft.net However, specific published molecular docking studies focused exclusively on this compound were not identified in the conducted searches.
In Silico Prediction of Pharmacological Profiles
In silico prediction of pharmacological profiles involves using computational methods to estimate various properties relevant to a compound's behavior in a biological system. This can include predicting absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties, as well as potential biological activities based on structural similarity to known compounds or predicted interactions with biological targets. nih.govnih.gov
For this compound, in silico methods could be used to predict:
Physicochemical properties: Such as lipophilicity (logP), solubility, and molecular weight, which influence absorption and distribution. nih.gov
Pharmacokinetic properties: Predicting how this compound might be absorbed into the bloodstream, distributed to different tissues, metabolized by enzymes, and excreted from the body.
Potential biological activities: Using methods like target fishing or similarity searching against databases of compounds with known activities to predict what biological pathways or targets this compound might affect. nih.gov
These predictions can help assess the drug-likeness of this compound and guide further experimental studies. They are based on computational models trained on data from known compounds. While the general principles of in silico prediction are well-established, specific published studies detailing the predicted pharmacological profile of this compound using these methods were not found in the performed searches.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that develops a predictive model linking the chemical structure of a set of compounds to their biological activity. nih.gov QSAR models aim to identify which structural features or physicochemical properties are important for a particular activity. nih.gov
If this compound were part of a series of structurally related compounds for which experimental biological activity data is available, QSAR modeling could be applied. This would involve:
Defining a set of molecular descriptors that numerically represent the structural and physicochemical properties of this compound and the related compounds. nih.gov
Collecting experimental data on the biological activity of these compounds.
Using statistical methods (e.g., regression analysis) to build a model that correlates the molecular descriptors with the biological activity. nih.gov
The resulting QSAR model could potentially be used to predict the activity of new, untested this compound analogs or to understand how modifications to the this compound structure might affect its activity. nih.gov However, the performed searches did not reveal specific published QSAR studies that included this compound.
Molecular Dynamics Simulations of this compound within Biological Systems
Molecular Dynamics (MD) simulations are computational techniques that simulate the time-dependent behavior of a molecular system. youtube.complos.org Unlike static docking studies, MD simulations allow researchers to observe the dynamic motions of molecules, such as conformational changes, flexibility, and interactions with their environment (e.g., water, ions, or a biological target) over time. youtube.comnih.gov
For this compound, MD simulations could be used to:
Study the conformational flexibility of the this compound molecule itself in different environments.
Investigate the stability of this compound when bound to a potential biological target (as predicted by docking). plos.org
Analyze the nature and duration of interactions between this compound and surrounding molecules in a simulated biological system. nih.gov
Explore how factors like temperature or solvent might affect this compound's behavior.
MD simulations can provide valuable insights into the dynamic aspects of ligand-target interactions and the behavior of a compound in a more realistic environment than static methods. nih.gov They require significant computational resources and are typically performed after initial docking studies suggest plausible binding modes. plos.org Specific published molecular dynamics simulations focused on this compound were not identified in the conducted searches. nih.govuiuc.edunih.gov
Despite the potential applications of these computational methods to study this compound, the performed searches did not yield detailed research findings or data tables specifically from such studies on this compound. The information available primarily pertains to this compound's chemical structure and some reported uses (which were excluded based on the instructions).
Analytical Methodologies for Flunamine Characterization
Spectroscopic Analysis Techniques
Spectroscopic methods are instrumental in elucidating the molecular structure of Flunamine and confirming its identity. These techniques measure the interaction of the compound with electromagnetic radiation.
Mass spectrometry (MS) is a powerful analytical technique used for the determination of the molecular weight and structure of this compound. It is often coupled with chromatographic methods like liquid chromatography (LC-MS/MS) or gas chromatography (GC-MS) for enhanced sensitivity and specificity. nih.govnih.govresearchgate.net
In LC-MS/MS analysis, this compound is first separated from other components in a sample by HPLC and then ionized, commonly using electrospray ionization (ESI). researchgate.net The resulting ions are fragmented, and the specific fragmentation patterns are monitored. This selected reaction monitoring (SRM) mode allows for highly selective and sensitive quantification of this compound and its metabolites, such as 5-hydroxy flunixin. nih.govnih.gov For instance, a method for detecting this compound in bovine muscle utilized positive electrospray ionization, monitoring one precursor ion and two product ions for accurate quantification. researchgate.net The high pressure liquid chromatography and mass spectrometry (HPLC-MS) method has been successfully used to analyze plasma samples. researchgate.net
GC-MS has also been employed for the identification of this compound and its metabolites in biological samples like equine urine and plasma. madbarn.com This technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to identify different substances within a sample. madbarn.com
Table 1: Mass Spectrometry Parameters for this compound Analysis
| Parameter | LC-MS/MS for Bovine Muscle | LC-MS/MS for Livestock & Fishery Products |
| Ionization Mode | Positive Electrospray Ionization (ESI) | Not Specified |
| Detection Mode | Selected Reaction Monitoring (SRM) | Tandem Mass Spectrometry (MS/MS) |
| Analytes | This compound | This compound, 5-hydroxy flunixin |
| Matrix | Bovine Muscle | Milk, Beef, Chicken, Egg, Flatfish, Shrimp |
| Key Findings | Absence of signal suppression or enhancement confirmed. | Method validated according to Codex criteria. Limits of detection were 2–8 µg/kg for flunixin. |
Utilization of Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the structural elucidation of organic molecules like this compound. diva-portal.org It provides detailed information about the carbon-hydrogen framework of the molecule. While proton NMR (¹H-NMR) is common, ¹⁹F-NMR can be particularly useful for fluorine-containing compounds. diva-portal.orgnih.gov
¹H-NMR spectroscopy has been used in conjunction with GC-MS to identify this compound metabolites in horses. madbarn.com The technique uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms and the molecules they are contained within. madbarn.com Quantitative NMR (qNMR) methods, both ¹H-qNMR and ¹⁹F-qNMR, offer the advantage of not requiring a specific reference standard of the analyte for quantification, as the signal area is directly proportional to the number of nuclei. diva-portal.orgnih.gov This makes NMR a reliable method for determining the purity of pharmaceutical raw materials. diva-portal.org
Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are widely used analytical techniques that provide information about the functional groups and electronic transitions within a molecule, respectively. mrclab.comhoneymanlaboratories.com
Infrared (IR) Spectroscopy , specifically Fourier-Transform Infrared (FTIR) spectroscopy, is used to identify the functional groups present in a compound based on the absorption of infrared radiation, which causes molecular vibrations. nih.gov This technique can confirm the presence of key structural features in the this compound molecule. nih.govresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy measures the absorption of UV or visible light by a substance. mrclab.com This absorption corresponds to the promotion of electrons to higher energy levels. drawellanalytical.com For this compound, UV detection is commonly used in conjunction with HPLC. A specific wavelength, such as 252 nm or 268 nm, is often used for detection and quantification. sielc.comnih.gov The UV spectrum can help in the quantitative analysis of the compound in various formulations. sielc.comceon.rs
Table 2: General Spectroscopic Techniques for this compound
| Technique | Principle | Application for this compound |
| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei to elucidate molecular structure. | Structural confirmation and identification of metabolites. madbarn.com Quantitative analysis of purity. diva-portal.org |
| IR Spectroscopy | Measures the absorption of infrared radiation, causing molecular vibrations to identify functional groups. | Identification of key functional groups in the molecular structure. nih.gov |
| UV-Vis Spectroscopy | Measures the absorption of ultraviolet and visible light due to electronic transitions. | Quantitative analysis, often as a detector for HPLC at specific wavelengths (e.g., 252 nm, 270 nm, 268 nm). sielc.comnih.govceon.rs |
Chromatographic Separation Methods
Chromatographic techniques are essential for separating this compound from complex mixtures, allowing for its accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is the most prominent analytical method for the determination of this compound. nih.gov It is widely used for the simultaneous analysis of this compound and other compounds in pharmaceutical preparations. nih.govceon.rs
Reversed-phase HPLC (RP-HPLC) is the most common mode used. A typical setup involves a C18 column and a mobile phase consisting of a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as formic acid or phosphoric acid) to control pH. sielc.comnih.govceon.rs Detection is usually performed using a UV detector at a wavelength where this compound exhibits strong absorbance. nih.govceon.rs
Several validated HPLC methods have been developed for this compound analysis. For instance, one method uses a Phenomenex Luna C18 column with a mobile phase of acetonitrile and water (pH adjusted to 2.8 with phosphoric acid) and UV detection at 268 nm. nih.gov Another method employs an Agilent Zorbax Eclipse Plus C18 column with a mobile phase of 0.1% formic acid in water and methanol (B129727) (40:60 v/v) with UV detection at 270 nm. ceon.rs These methods are validated for parameters like linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. ceon.rs
Table 3: Examples of HPLC Methods for this compound Analysis
| Column | Mobile Phase | Flow Rate | Detection | Application |
| Primesep 100 (4.6x150 mm) | Acetonitrile, Water, 0.2% TFA Buffer | 1.0 mL/min | UV at 252 nm | Determination of this compound and Meglumine (B1676163). sielc.com |
| Phenomenex Luna C18 (25 cm x 4.6 mm, 5 µm) | Acetonitrile and Water (60:40 v/v), pH 2.8 with Phosphoric Acid | 1.0 mL/min | UV at 268 nm | Simultaneous determination of Florfenicol and this compound Meglumine. nih.gov |
| Agilent Zorbax Eclipse Plus C18 (150×4.6 mm, 5 μm) | 0.1% (v/v) Formic acid in water and Methanol (40:60 v/v) | 1.0 mL/min | UV at 270 nm | Determination of this compound Meglumine and its impurities. ceon.rs |
Gas Chromatography (GC)
Gas Chromatography (GC) is another separation technique that has been applied to the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). madbarn.com This method is suitable for volatile or semi-volatile compounds. For non-volatile compounds like this compound, a derivatization step is often required to increase their volatility. nih.gov
A study on a this compound metabolite in horses utilized GC-MS for its identification in urine and plasma. madbarn.com The method allowed for the qualitative monitoring of the urinary elimination of the drug and its metabolite. The parent drug and its metabolite were detectable for up to 175 hours and 54 hours, respectively, after a single intravenous administration. madbarn.com The simultaneous detection of both compounds enhances the reliability of anti-doping control analyses. madbarn.com
The derivatization process, for example using reagents like pentafluoropropionic anhydride (B1165640) (PFPA), converts the analytes into more volatile derivatives suitable for GC analysis. nih.gov The choice of solvent and the starting column temperature can significantly influence the GC-MS analysis. nih.gov
Thin-Layer Chromatography (TLC)
No information was found regarding the use of Thin-Layer Chromatography for the characterization of this compound. General TLC methods are widely used for the separation and identification of various compounds, including pharmaceuticals. nih.gov A typical TLC method involves spotting the sample on a plate coated with a stationary phase (e.g., silica (B1680970) gel), developing the plate in a chamber with a suitable mobile phase, and visualizing the separated components, often under UV light or with a chemical reagent. nih.gov However, no specific stationary phases, mobile phases, or visualization techniques have been documented for a compound identified as this compound.
Advanced Analytical Techniques for Quantitative Determination
No specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for the quantitative determination of this compound were identified in the search results. LC-MS/MS is a highly sensitive and selective technique used for quantifying compounds in complex matrices. nih.govresearchgate.net A method typically involves chromatographic separation using an HPLC system followed by detection with a tandem mass spectrometer. nih.gov This allows for the precise measurement of the analyte based on its mass-to-charge ratio and fragmentation pattern. While numerous LC-MS/MS methods exist for other pharmaceutical compounds, including Flunixin, none were found for this compound. nih.govnih.gov
Compound Names
As no specific data for "this compound" was found, a table of compounds cannot be generated.
Theoretical and Future Research Directions
Elucidation of Remaining Uncharacterized Biological Activities
While analgesic and anti-inflammatory effects have been suggested, the full spectrum of Flunamine's biological activities remains largely uncharacterized. nih.govsmolecule.com Future research should aim to systematically identify and investigate any other potential effects of this compound on various biological systems and pathways. This could involve broad-spectrum screening assays and in vitro/in vivo studies to uncover novel activities beyond those previously reported.
Comprehensive Pharmacodynamic and Pharmacokinetic Characterization
Detailed understanding of how this compound interacts with biological targets (pharmacodynamics) and how the body affects the drug (pharmacokinetics) is essential for assessing its therapeutic potential. nih.gov Future studies are needed to comprehensively characterize this compound's absorption, distribution, metabolism, and excretion (ADME) profile. This includes determining parameters such as bioavailability, half-life, tissue distribution, and metabolic pathways. Concurrently, in-depth pharmacodynamic studies are required to quantify its effects on identified biological targets and correlate exposure levels with response.
Advanced Research into Anti-inflammatory Mechanisms and Therapeutic Applications
This compound's potential anti-inflammatory properties warrant further detailed investigation. nih.govsmolecule.com Future research should focus on elucidating the specific molecular mechanisms through which this compound exerts its anti-inflammatory effects. This could involve studying its impact on key inflammatory mediators, signaling pathways (e.g., those involving enzymes implicated in inflammatory processes), and immune cell responses. nih.gov Advanced research could explore its potential therapeutic applications in various inflammatory conditions, building upon the initial in vitro suggestions. smolecule.com
Further Investigation into Metabolic Pathway Modulation, including Lipid Synthesis and Blood Sugar Control
Limited research has touched upon this compound's potential impact on metabolic processes, including suggestions related to lipid synthesis and blood sugar control. smolecule.com Future research should delve deeper into these areas. Investigations could explore this compound's effects on key enzymes and pathways involved in lipid metabolism, such as cholesterol acyltransferase and HMG-CoA reductase, as suggested by some findings. Furthermore, studies are needed to clarify any potential role in glucose metabolism and its mechanisms, building on the limited prior exploration. smolecule.com
Exploration of Antifungal and Antiviral Applications
The potential for this compound to have antifungal and antiviral applications has been mentioned in limited contexts, including a suggestion for topical treatment of fungal infections and inhibition of HIV replication. smolecule.com Future research should explore these possibilities more thoroughly. This could involve in vitro testing against a broader range of fungal and viral pathogens to determine the spectrum of activity. Investigations into the mechanisms of action against specific pathogens, such as the suggested interaction with adenosine (B11128) receptors in the case of HIV, are also warranted.
Development of Novel this compound Analogs with Enhanced Specificity and Potency
Understanding the structure-activity relationship of this compound is crucial for the rational design of novel analogs. Future research could focus on synthesizing and evaluating modified this compound compounds with potentially enhanced specificity for particular biological targets, improved potency, or more favorable pharmacokinetic profiles. This involves medicinal chemistry efforts guided by insights gained from detailed mechanistic and pharmacodynamic studies.
Application of Artificial Intelligence and Machine Learning in this compound Research for Predictive Modeling and Drug Design
This compound, known by the International Nonproprietary Name (INN) this compound, is a chemical compound with the PubChem CID 39658 and chemical name 2-[bis(4-fluorophenyl)methoxy]ethanamine. nih.govontosight.ai Research into this compound has indicated potential biological activities, including anti-inflammatory and neuroprotective effects, suggesting possible therapeutic applications in areas such as neurological disorders and inflammatory diseases. ontosight.ai Early investigations also explored its potential analgesic properties and interactions with biological targets like opioid receptors and enzymes involved in inflammation. smolecule.com Furthermore, this compound has been identified as a cholesterol acyltransferase inhibitor with potential implications in inhibiting lipid synthesis and affecting tumor growth, as well as inhibiting HIV replication by interacting with adenosine receptors. biosynth.com
AI and ML techniques can be applied to numerous aspects of drug research, including the identification of hit and lead compounds, validation of drug targets, optimization of drug structures, prediction of drug-protein interactions, and the design of novel molecules. nih.govwiley.com These technologies leverage algorithms to recognize patterns within large datasets, enabling them to learn and make predictions. nih.govnih.gov Different AI method domains, such as machine learning and its subfield deep learning utilizing artificial neural networks, are employed to interpret data and support decision-making in the pharmaceutical field. nih.gov
Predictive modeling using AI/ML could be applied to this compound research in the following ways:
Target Interaction Prediction: Given this compound's reported potential interactions with opioid receptors, neurotransmitter receptors, enzymes involved in inflammation, and adenosine receptors smolecule.combiosynth.com, ML models could be trained on data from known ligands and their binding affinities to these targets. Such models could then predict the binding strength and specificity of this compound and its potential derivatives, helping to elucidate its precise mechanisms of action and identify potential off-target effects.
Activity Prediction: Based on its suggested anti-inflammatory, neuroprotective, analgesic, cholesterol acyltransferase inhibitory, and HIV replication inhibitory activities ontosight.aismolecule.combiosynth.com, predictive models could be developed. These models would use structural features of this compound and related compounds, alongside biological assay data, to predict the likelihood and potency of these activities for novel this compound analogs. This could guide the synthesis and testing of compounds with enhanced efficacy or selectivity.
Pharmacokinetic and Pharmacodynamic (PK/PD) Modeling: Although dosage and administration are excluded from this article, understanding how a compound is absorbed, distributed, metabolized, and excreted (PK) and its biological effects (PD) is crucial. AI/ML models can predict PK/PD properties based on molecular structure, potentially reducing the need for extensive experimental studies in early research phases. Applying this to this compound could help predict its behavior within biological systems.
Identification of New Indications (Drug Repurposing): AI algorithms can analyze vast amounts of biological and clinical data to identify potential new uses for existing or investigational compounds. mednexus.orgwiley.com Given this compound's diverse reported activities ontosight.aismolecule.combiosynth.com, AI could potentially identify other diseases or conditions where its unique profile of effects might be beneficial.
In terms of drug design, AI and ML could facilitate the optimization of this compound's structure:
De Novo Design: AI-driven generative models could design novel chemical structures inspired by the core scaffold of this compound but with predicted improved properties, such as enhanced potency for a specific target, reduced off-target interactions, or better ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) characteristics.
Structure-Activity Relationship (SAR) Modeling: ML models can build sophisticated SAR models that link structural modifications of this compound to changes in its biological activity. This allows researchers to rationally design and prioritize the synthesis of analogs with desired activity profiles, moving beyond traditional trial-and-error approaches.
Synthesis Route Prediction: AI tools can assist in designing efficient synthetic routes for this compound and its potential derivatives, saving time and resources in the laboratory.
The application of AI and ML in future this compound research holds the promise of accelerating the understanding of its biological activities, optimizing its structure for specific therapeutic purposes, and potentially uncovering new applications. This theoretical integration of advanced computational techniques could significantly streamline the research pipeline for this compound and related compounds.
Q & A
Basic Research Questions
Q. What are the optimal synthesis protocols for Flunamine, and how can experimental reproducibility be ensured?
- Methodological Answer : Design synthesis experiments using a factorial Design of Experiments (DOE) approach to evaluate variables like temperature, solvent polarity, and catalyst concentration. Validate purity via High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry . Document procedural deviations (e.g., reaction time fluctuations) and use standardized batch records to ensure reproducibility. For example:
| Parameter | Range Tested | Optimal Value | Analytical Validation Method |
|---|---|---|---|
| Temperature | 50–120°C | 85°C | NMR, HPLC-MS |
| Catalyst Loading | 0.1–1.0 mol% | 0.5 mol% | FTIR, TGA |
Q. Which analytical techniques are most reliable for assessing this compound’s purity and stability under varying storage conditions?
- Methodological Answer : Combine chromatographic (HPLC, GC-MS) and spectroscopic (NMR, FTIR) methods for cross-validation. For stability studies, use accelerated aging protocols (e.g., 40°C/75% RH for 6 months) and monitor degradation products via tandem MS . Include negative controls (e.g., solvent-only samples) to distinguish environmental contaminants from intrinsic degradation.
Q. How should researchers design in vitro experiments to evaluate this compound’s pharmacological activity?
- Methodological Answer : Define independent variables (e.g., concentration gradients, exposure time) and dependent variables (e.g., IC50, cell viability). Use cell lines with validated receptor expression profiles and include positive/negative controls (e.g., known agonists/antagonists). Pre-screen for cytotoxicity using MTT assays to rule off-target effects .
Q. What statistical frameworks are appropriate for initial hypothesis testing in this compound studies?
- Methodological Answer : Apply the FINERMAPS criteria (Feasible, Interesting, Novel, Ethical, Relevant, Measurable, Actionable, Precise, Specific) to refine hypotheses. Use two-tailed t-tests for pairwise comparisons or ANOVA for multi-group analyses, with post-hoc corrections (e.g., Bonferroni) to mitigate Type I errors .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?
- Methodological Answer : Conduct a meta-analysis of existing data to identify confounding variables (e.g., species-specific metabolic pathways, assay sensitivity). Replicate conflicting studies under controlled conditions, standardizing parameters like cell passage number or solvent carriers. Use Bland-Altman plots to assess inter-lab variability .
Q. What strategies are effective for elucidating this compound’s mechanism of action using computational modeling?
- Methodological Answer : Employ molecular docking simulations (e.g., AutoDock Vina) to predict binding affinities for target receptors. Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC). Cross-reference results with transcriptomic/proteomic datasets to identify downstream signaling pathways .
Q. How should multi-omics data (genomic, proteomic, metabolomic) be integrated to study this compound’s systemic effects?
- Methodological Answer : Use pathway enrichment tools (e.g., DAVID, MetaboAnalyst) to identify overlapping networks. Apply machine learning (e.g., Random Forest) to prioritize biomarkers. Validate findings with siRNA knockdown or CRISPR-Cas9 models to establish causality .
Q. What experimental designs mitigate bias in long-term toxicity studies of this compound?
- Methodological Answer : Implement blinded histopathological assessments and randomized animal cohorts. Use dose-ranging studies to identify NOAEL (No Observed Adverse Effect Level) and LOAEL (Lowest Observed Adverse Effect Level). Include satellite groups for recovery phase analysis .
Q. How can researchers address ethical challenges in this compound trials involving vulnerable populations?
- Methodological Answer : Adhere to institutional review board (IRB) protocols for informed consent, particularly in pediatric or geriatric studies. Use risk-benefit frameworks to justify inclusion criteria. Publish negative results to avoid publication bias .
Data Presentation and Validation
-
Example Table for Comparative Bioactivity Studies :
Study Reference Model System Reported IC50 (µM) Potential Confounders Smith et al. HEK293 Cells 12.3 ± 1.2 Serum-free medium Lee et al. Primary Neurons 45.7 ± 3.8 High glucose concentration -
Key Considerations :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
